

Analytical Standards for beta-Cortolone: Application Notes and Protocols

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Compound of Interest

Compound Name: *b-Cortolone*

Cat. No.: *B145583*

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Introduction

Beta-Cortolone is a significant metabolite of cortisol, the primary glucocorticoid hormone in humans.[1] Its quantification in biological matrices, particularly urine, is crucial for monitoring cortisol metabolism and diagnosing various endocrine disorders. This document provides detailed application notes and protocols for the analytical standards of beta-Cortolone, covering its physicochemical properties, spectroscopic data, and analytical methodologies.

Physicochemical Properties

Beta-Cortolone is a steroid characterized by a pregnane skeleton. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Chemical Name	(3 α ,5 β ,17 α ,20 β)-3,17,20,21-Tetrahydroxypregnan-11-one	--INVALID-LINK--
Synonyms	β -Cortolone, 20 β -Cortolone	[1][2]
CAS Number	667-66-3	[3]
Molecular Formula	C ₂₁ H ₃₄ O ₅	[1][2]
Molecular Weight	366.5 g/mol	[1][2]
Appearance	White to Off-White Solid	-
Solubility	Slightly soluble in chloroform and methanol	[1]
Storage	-20°C for long-term storage	[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of beta-Cortolone.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification and quantification of beta-Cortolone. The electron ionization (EI) mass spectrum of the derivatized beta-Cortolone exhibits a characteristic fragmentation pattern.

m/z Value	Interpretation
Data not available in a tabular format from search results	Characteristic fragments are generated upon ionization, which can be used for structural confirmation. The exact m/z values will depend on the derivatization agent used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy provide detailed information about the chemical structure of beta-Cortolone. While specific chemical shift data is not readily available in the search results, ^1H and ^{13}C NMR spectra are available on databases such as PubChem.[3]

Infrared (IR) Spectroscopy

The IR spectrum of beta-Cortolone shows characteristic absorption bands corresponding to its functional groups. A reference IR spectrum is available on PubChem.[3] Key functional groups and their expected absorption regions are:

Functional Group	Wavenumber (cm^{-1})
O-H (hydroxyl)	~3400 (broad)
C=O (ketone)	~1700
C-H (alkane)	~2850-2960
C-O (alcohol)	~1000-1260

UV-Vis Spectroscopy

Corticosteroids can be determined by UV-Visible spectrophotometry, often after a colorimetric reaction. For instance, a method involving the oxidation of corticosteroids by iron (III) and subsequent complexation of iron (II) with potassium hexacyanoferrate (III) results in a bluish-green complex with a maximum absorbance at 780 nm.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of corticosteroids.

Protocol for Analysis of Cortisol Metabolites in Urine:

- Sample Preparation:
 - To 1 mL of urine, add an internal standard.
 - Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample.

- Wash the cartridge with an appropriate buffer and a mixture of acetone and water.
- Elute the retained cortisol metabolites with ethyl acetate.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
 - Mobile Phase: A mixture of methanol, acetonitrile, and water. A common isocratic mobile phase for cortisol and cortisone is a mixture of methanol, tetrahydrofuran, and water.[4]
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 245 nm.[4]
 - Injection Volume: 20 µL.



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HPLC analysis workflow for beta-Cortolone.

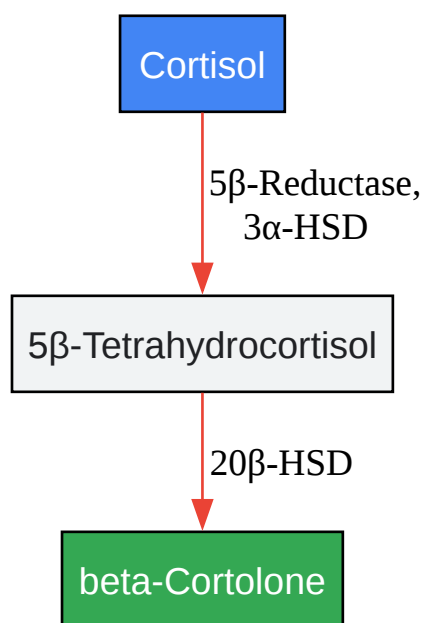
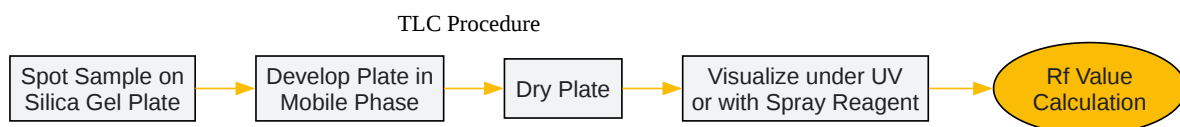
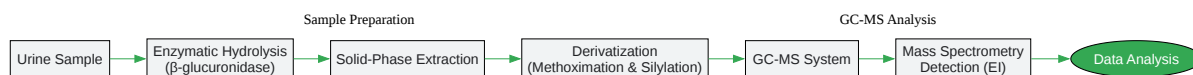
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of steroid profiles in biological samples.

Protocol for Urinary Steroid Profiling:

- Sample Preparation (including Enzymatic Hydrolysis and Derivatization):

- Enzymatic Hydrolysis: To 1 mL of urine, add a buffer (e.g., acetate buffer, pH 5.0) and β -glucuronidase/sulfatase from *Helix pomatia*. Incubate at 55-60°C for 1-3 hours to hydrolyze the conjugated steroids.[5]
- Extraction: Perform solid-phase extraction (SPE) on a C18 cartridge.
- Derivatization:
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Add methoxyamine hydrochloride in pyridine and incubate to form methoxime derivatives of the keto groups.
 - Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at an elevated temperature (e.g., 80°C) to form trimethylsilyl (TMS) ethers of the hydroxyl groups.[6]
- GC-MS Conditions:
 - Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
 - Carrier Gas: Helium.
 - Injection Mode: Splitless.
 - Temperature Program: A temperature gradient is used to separate the derivatized steroids. A typical program might start at a lower temperature and ramp up to around 300°C.
 - MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-700.



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